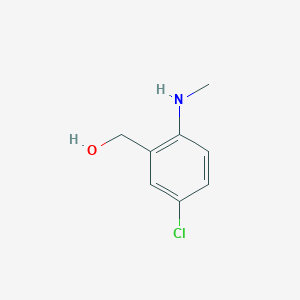

(5-Chloro-2-(methylamino)phenyl)methanol

Description

Contextual Overview of Substituted Phenylmethanol Scaffolds in Organic Synthesis

Substituted phenylmethanol scaffolds, particularly those with amino and other functional groups, are of significant importance in organic synthesis. These structures, often referred to as substituted benzyl (B1604629) alcohols, serve as versatile precursors for a wide array of heterocyclic compounds. For instance, 2-aminobenzyl alcohols are well-established starting materials for the synthesis of quinolines, quinazolines, and other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and pharmaceutical drugs. medchemexpress.com The reactivity of the hydroxyl and amino groups allows for a variety of chemical transformations, making these scaffolds a cornerstone in the construction of complex molecular architectures. lookchem.com

Significance of Methylamino and Chloro Substituents in Chemical Reactivity

The chemical reactivity of (5-chloro-2-(methylamino)phenyl)methanol is significantly influenced by its methylamino and chloro substituents. The methylamino group, being an electron-donating group, increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions. This effect is most pronounced at the ortho and para positions relative to the methylamino group.

Historical Perspectives and Evolution of Research on Similar Compounds

Research into compounds structurally similar to this compound has a rich history, particularly in the context of medicinal chemistry and materials science. For example, the related compound 5-chloro-2-(methylamino)benzophenone (B138054) is a known metabolite of the drug diazepam and has been used as a synthetic intermediate in its production. Furthermore, studies on other substituted 2-aminobenzyl alcohols have demonstrated their utility in the synthesis of a variety of heterocyclic systems. For example, (2-amino-5-chloro-3-methyl-phenyl)-methanol has been utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The development of synthetic methods for these and other related compounds has paved the way for the exploration of new chemical space and the discovery of novel bioactive molecules.

Academic Research Trajectories for this compound

While specific academic research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. Given its nature as a substituted 2-aminobenzyl alcohol, a primary area of investigation would be its use as a precursor for the synthesis of novel heterocyclic compounds. Researchers could explore its reactivity in condensation reactions with various carbonyl compounds to form new quinoline (B57606) or benzodiazepine (B76468) derivatives, for instance. The presence of the chloro and methylamino groups could also be exploited to fine-tune the electronic properties of resulting materials, making it a candidate for studies in materials science, such as the development of organic light-emitting diodes (OLEDs) or other electronic materials.

Scope and Objectives for In-Depth Research on this compound

In-depth research on this compound would likely encompass several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to the compound itself. Following this, a thorough investigation of its reactivity profile would be necessary, exploring a range of reaction conditions and partners to understand its synthetic utility fully.

A significant objective would be the synthesis of a library of derivatives based on the this compound scaffold. These derivatives could then be screened for biological activity against various targets, given the prevalence of similar structures in medicinal chemistry. Another research avenue would be to investigate its potential in materials science, focusing on the synthesis of polymers or small molecules with interesting photophysical or electronic properties. The ultimate aim of such research would be to unlock the full potential of this compound as a versatile building block in both medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

[5-chloro-2-(methylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGLZXOZUUVRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612188 | |

| Record name | [5-Chloro-2-(methylamino)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-91-3 | |

| Record name | [5-Chloro-2-(methylamino)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Methylamino Phenyl Methanol

Exploration of Novel Synthetic Routes and Strategies

The development of innovative synthetic pathways for (5-Chloro-2-(methylamino)phenyl)methanol is driven by the need for higher efficiency, selectivity, and sustainability. Traditional methods often involve multi-step processes with harsh reagents. Modern approaches, however, aim to overcome these limitations through the exploration of stereoselective techniques, environmentally friendly practices, and advanced catalytic systems.

Stereoselective and Enantioselective Synthetic Approaches

While this compound itself is not chiral, the principles of stereoselective and enantioselective synthesis are highly relevant for producing chiral derivatives or for transformations where stereocontrol is critical to avoid unwanted side products. Should a chiral center be introduced, for instance, through substitution at the methanol (B129727) carbon, enantioselective methods would be paramount.

A plausible and widely adopted strategy for achieving enantioselectivity is the asymmetric reduction of a prochiral ketone, such as 5-chloro-2-(methylamino)acetophenone. This can be accomplished using chiral catalysts. For example, chiral 1,3,2-oxazaborolidines have been successfully employed as catalysts in the enantioselective reduction of various aldehydes and ketones. acs.org The use of such catalysts could facilitate the production of a specific enantiomer of a chiral derivative of this compound.

Another approach involves chiral aldehyde catalysis, which has proven effective in the asymmetric α-functionalization of primary amines. nih.govrsc.org This methodology could be adapted for the synthesis of optically active amino acids and their derivatives, which might serve as precursors to chiral analogues of the target molecule. The stereoselective synthesis of vicinal amino alcohols has also been achieved through methods like the Barbier-type reaction of imines, yielding products with high diastereomeric ratios. nih.gov

The following table summarizes potential enantioselective methods applicable to the synthesis of chiral analogues of this compound:

| Method | Catalyst/Reagent | Potential Application | Key Feature |

| Asymmetric Reduction | Chiral 1,3,2-oxazaborolidine | Reduction of a prochiral ketone precursor | High enantioselectivity |

| Chiral Aldehyde Catalysis | Chiral aldehyde and Lewis acid (e.g., ZnCl₂) | Asymmetric functionalization of precursors | Synthesis of optically active amines |

| Diastereoselective Synthesis | Zinc-promoted Barbier-type reaction | Synthesis of vicinal amino alcohol derivatives | High diastereomeric ratios |

Development of Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and utilize less hazardous substances. For the synthesis of this compound and related amino alcohols, several green methodologies have been explored.

One promising approach is the use of environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions. The synthesis of β-amino alcohols, for example, has been demonstrated in water without the need for a catalyst, offering a simple and green alternative to traditional methods. organic-chemistry.org Microwave-assisted synthesis represents another green technique that can significantly reduce reaction times and improve yields, as seen in the synthesis of various heterocyclic compounds. researchgate.net

The use of solid catalysts, like zeolites, aligns with green chemistry principles due to their reusability and the ease of separation from the reaction mixture. Na-Y zeolite has been effectively used as a solid base catalyst for the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates, which are less hazardous than epoxides. thieme-connect.comscirp.org This method avoids corrosive and costly catalysts. thieme-connect.com

Key green chemistry approaches potentially applicable to the synthesis of this compound are highlighted below:

| Green Chemistry Principle | Methodology | Example | Advantage |

| Use of Safer Solvents | Reaction in water | Aminolysis of epoxides | Avoids organic solvents |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of benzodiazepine (B76468) derivatives researchgate.net | Reduced reaction time, higher yields |

| Catalysis | Use of reusable solid catalysts (e.g., Na-Y zeolite) | Synthesis of β-amino alcohols thieme-connect.comscirp.org | Easy separation, reduced waste |

| Use of Renewable Feedstocks | Biocatalysis using plant wastes | Reduction of benzaldehyde (B42025) scielo.org.mxresearchgate.net | Utilizes waste as a resource |

Catalytic Synthesis of this compound

Catalysis offers a powerful tool for the selective and efficient synthesis of this compound. Both homogeneous and heterogeneous catalytic systems, as well as biocatalysis, present viable routes starting from various precursors. A plausible pathway is the reduction of 2-amino-5-chlorobenzaldehyde (B1272629) or its N-methylated derivative. sigmaaldrich.comnih.gov

Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity. The hydrogenation of amides and related compounds using molecular hydrogen can be achieved with various homogeneous metal complexes. nih.govnih.gov For instance, ruthenium pincer complexes have been shown to catalyze the hydrogenation of amides to amines and alcohols through C-N bond cleavage. researchgate.net Such a system could potentially be used to synthesize this compound from a suitable amide precursor.

Cobalt-based homogeneous catalysts have also emerged for the α-alkylation of nitriles with alcohols, operating through a hydrogen-borrowing mechanism. acs.org This strategy could be adapted for the functionalization of precursors to the target molecule. Furthermore, iridium-pincer complexes have been used in the dehydrogenative condensation of β-amino alcohols with other alcohols. mdpi.com

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of separation and recyclability. The synthesis of primary amines from alcohols via reductive amination is a key application of heterogeneous catalysis. mdpi.com This "dehydrogenation-imidization-hydroamination" mechanism can be catalyzed by various supported metal catalysts, such as Ni/Al₂O₃. mdpi.com

The hydrogenation of 2-nitrobenzaldehydes to 2-aminobenzyl alcohols can be achieved with high yield using metal catalysts, with the selection of the catalyst and reaction conditions being crucial. google.com Silver supported on γ-alumina has been reported as a heterogeneous catalyst for the selective hydrogenation of amides to alcohols and amines via C-N bond cleavage. elsevierpure.com Manganese-doped cerium oxide (Mn@CeO₂) is another heterogeneous catalyst used for the α-alkylation of ketones with alcohols. nih.gov The unique redox properties of CeO₂ and the presence of Mn enhance catalytic activity. nih.gov

The following table presents a comparison of potential homogeneous and heterogeneous catalysts:

| Catalyst Type | Catalyst Example | Potential Reaction | Key Advantage |

| Homogeneous | Ruthenium Pincer Complex | Hydrogenation of amide precursor | High activity and selectivity |

| Homogeneous | Cobalt Pincer Complex | α-Alkylation of nitrile precursor | Use of renewable alkylating agents (alcohols) |

| Heterogeneous | Ni/Al₂O₃ | Reductive amination of an alcohol precursor | Catalyst recyclability |

| Heterogeneous | Ag/γ-Al₂O₃ | Hydrogenation of amide precursor | C-N bond cleavage selectivity |

| Heterogeneous | Mn@CeO₂ | Alkylation of a ketone precursor | Enhanced activity via synergistic effects |

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. The reduction of aldehydes to alcohols is a well-established biocatalytic process.

Aqueous extracts from various vegetable wastes, such as capulin and mamey seeds, have been successfully used as enzyme sources for the reduction of benzaldehyde to benzyl (B1604629) alcohol. scielo.org.mxresearchgate.net This approach not only provides a green alternative to chemical reducing agents but also valorizes agricultural waste. scielo.org.mxresearchgate.net Whole-cell biocatalysts, such as E. coli, have also demonstrated high selectivity in the reduction of aldehydes to their corresponding alcohols. nih.gov These enzymatic methods could be directly applied to the reduction of 5-chloro-2-(methylamino)benzaldehyde (B12996344) to yield the target compound. The enzymatic reduction is often highly chemoselective, leaving other functional groups like ketones untouched. nih.gov

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity

The conversion of 5-chloro-2-(methylamino)benzaldehyde to this compound is most commonly achieved through reduction with metal hydride reagents. The optimization of this process is critical for achieving high efficiency and product quality. Key parameters that are manipulated include the choice of reducing agent, solvent, temperature, and reactant stoichiometry.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its excellent selectivity for aldehydes and ketones, as well as its operational safety compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comumass.edu The reaction is typically performed in polar protic solvents, which serve to stabilize the borohydride reagent and protonate the intermediate alkoxide to form the final alcohol product. umass.eduyoutube.com

Key Optimization Parameters:

Temperature Control: The reaction temperature is a critical factor. A Russian patent for a similar reduction of chlor-substituted benzophenones highlights that the process is most efficient between 30-70°C. google.com Temperatures below this range can lead to a significant increase in reaction time, while higher temperatures may promote the formation of byproducts due to side reactions. google.com

Reagent Stoichiometry: The molar ratio of the aldehyde substrate to sodium borohydride is carefully controlled. While one mole of NaBH₄ can theoretically reduce four moles of an aldehyde, a slight excess of the reducing agent is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize waste and simplify the purification process.

Reaction Quenching and Workup: After the reduction is complete, the reaction is typically quenched by the careful addition of water or a dilute acid (e.g., hydrochloric or acetic acid). umass.edugoogle.com This step neutralizes any remaining reducing agent and protonates the sodium alkoxide intermediate to yield the desired this compound. The pH adjustment during workup is crucial for ensuring the product is in a neutral, easily extractable form.

The impact of these variables on the synthesis is often determined empirically, as illustrated in the following representative data table.

| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH₄ (0.3) | Methanol | 25 | 4 | 92 | 95 |

| 2 | NaBH₄ (0.3) | Ethanol (B145695) | 25 | 5 | 90 | 96 |

| 3 | NaBH₄ (0.3) | Ethanol | 50 | 2 | 95 | 98 |

| 4 | NaBH₄ (0.25) | Ethanol | 50 | 3 | 88 | 97 |

| 5 | NaBH₄ (0.3) | Ethanol | 75 | 1.5 | 93 | 91 |

This table is a representative example based on typical optimization studies for aldehyde reductions.

Mechanistic Investigations of Key Synthetic Transformations

The primary synthetic transformation for producing this compound is the reduction of the carbonyl group of 5-chloro-2-(methylamino)benzaldehyde. The mechanism for this reaction using sodium borohydride is well-established and proceeds in two main steps. masterorganicchemistry.comyoutube.com

Step 1: Nucleophilic Hydride Addition

The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbon atom of the aldehyde's carbonyl group. youtube.comyoutube.com The B-H bond is polarized, making the hydrogen atom hydridic and highly reactive towards the partially positive carbonyl carbon. This addition results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond. The electrons from the π-bond are pushed onto the oxygen atom, creating a negatively charged alkoxide intermediate, which is stabilized as a borate (B1201080) ester complex. One molecule of NaBH₄ contains four hydride ions, allowing it to reduce up to four molecules of the aldehyde.

Step 2: Protonation of the Alkoxide Intermediate

The reaction is completed by a workup step, which involves the addition of a protic solvent such as water, methanol, or a dilute acid. umass.eduyoutube.com The negatively charged oxygen of the alkoxide intermediate is a strong base and readily accepts a proton from the solvent. This protonation step neutralizes the intermediate and yields the final alcohol product, this compound, along with sodium borate salts as byproducts.

This two-step mechanism—nucleophilic addition followed by protonation—is a fundamental pathway in organic chemistry for the synthesis of alcohols from carbonyl compounds. masterorganicchemistry.com

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics

When evaluating different methods for synthesizing this compound, it is essential to compare not only their chemical efficiency but also their environmental impact using green chemistry metrics. acsgcipr.orgnih.gov The most common methods for this type of reduction are metal hydride reduction and catalytic hydrogenation.

Comparative Methods:

Sodium Borohydride (NaBH₄) Reduction: As discussed, this is a highly selective and safe method. It operates under mild conditions (room or slightly elevated temperature) and does not require specialized high-pressure equipment. umass.edu The use of relatively benign solvents like ethanol enhances its green profile.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a more powerful reducing agent than NaBH₄. While it can effectively reduce the aldehyde, its high reactivity makes it non-selective and hazardous. It reacts violently with protic solvents, including water and alcohols, necessitating the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). umass.eduyoutube.com This increases safety risks and environmental concerns.

Catalytic Hydrogenation: This method involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst (e.g., Palladium, Platinum, or Nickel). It is a very clean method, with high atom economy, as the only byproduct is typically water. However, it often requires high pressures and temperatures, specialized equipment (autoclaves), and involves flammable hydrogen gas. The cost and potential toxicity of the metal catalyst, along with the need for its recovery and recycling, are also important considerations.

Sustainability Metrics Analysis:

Green chemistry principles provide a framework for a quantitative comparison of these methods.

Atom Economy (AE): This metric measures the efficiency of a reaction in converting the mass of reactants into the desired product. Catalytic hydrogenation has a near-perfect atom economy. The NaBH₄ reduction also has a high atom economy, with the main waste being the borate salts.

Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. mdpi.com A lower PMI indicates a greener process. The NaBH₄ method in ethanol generally has a favorable PMI. Catalytic hydrogenation can also have a low PMI if the catalyst is efficiently recycled, but the large volumes of solvent used for purification can increase it.

E-Factor: The E-Factor quantifies the amount of waste produced per unit of product. It is directly related to PMI (E-Factor = PMI - 1). Methods that use large quantities of solvents and reagents that are not incorporated into the final product will have a higher E-Factor.

The following table provides a comparative analysis of these synthetic routes.

| Metric | NaBH₄ Reduction | LiAlH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|---|

| Typical Yield | High (>90%) | High (>90%) | Variable, often high |

| Selectivity | Excellent | Poor (reduces other groups) | Good (can be tuned) |

| Reaction Conditions | Mild (25-70°C, 1 atm) | Mild Temp, requires anhydrous conditions | Harsh (High P, High T) |

| Safety | Relatively safe | Hazardous, water-reactive | Flammable H₂ gas, high pressure |

| Atom Economy | Good | Good | Excellent |

| Estimated PMI | Low to Moderate | Moderate to High | Potentially Low (if catalyst is recycled) |

| Key Advantage | Balance of efficiency, safety, and selectivity | High reactivity | High atom economy, clean process |

| Key Disadvantage | Stoichiometric waste (borate salts) | Hazardous, poor selectivity, harsh workup | Requires special equipment, catalyst cost |

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Methylamino Phenyl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group, being located at a benzylic position, is readily involved in a variety of reactions, including esterification, etherification, oxidation, and nucleophilic substitution. Its reactivity is enhanced by the stability of potential cationic intermediates, which are stabilized by resonance with the benzene (B151609) ring.

Esterification and Etherification Mechanisms

Esterification: The conversion of (5-Chloro-2-(methylamino)phenyl)methanol to its corresponding ester can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of the benzylic alcohol. The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of water yields the ester. nih.govpsu.edu The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol or the removal of water is typically employed. psu.edu Given the presence of the basic methylamino group, which would be protonated under acidic conditions, careful control of the pH is necessary to ensure the availability of the nucleophilic hydroxyl group.

Alternatively, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), offers a milder, non-acidic route to ester formation. commonorganicchemistry.com This method is particularly suitable for acid-sensitive substrates. commonorganicchemistry.com

Etherification: The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the ether. Another approach involves the acid-catalyzed substitution reaction where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by another alcohol molecule. organic-chemistry.org

Table 1: Representative Conditions for Esterification and Etherification

| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | Toluene | Reflux | (5-Chloro-2-(methylamino)phenyl)methyl acetate |

| Steglich Esterification | Butyric Acid, DCC, DMAP (cat.) | Dichloromethane | Room Temp. | (5-Chloro-2-(methylamino)phenyl)methyl butyrate |

Advanced Oxidation and Reduction Processes

The benzylic alcohol functionality in this compound is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. The chemoselective oxidation of aminobenzyl alcohols presents a challenge due to the presence of the easily oxidizable amino group. nih.gov

Recent studies have demonstrated the effective and chemoselective aerobic oxidation of 2-aminobenzyl alcohols to 2-aminobenzaldehydes using a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system in the presence of 4-dimethylaminopyridine (DMAP). nih.govd-nb.info This reaction proceeds under mild conditions, at room temperature, using molecular oxygen as the oxidant, with water being the only byproduct. nih.gov The presence of a halogen substituent on the aromatic ring is well-tolerated in this process. nih.gov Another method involves the use of a ruthenium catalyst for the oxidative cyclization of 2-aminobenzyl alcohol with ketones. sigmaaldrich.com

Table 2: Conditions for Chemoselective Oxidation of Substituted 2-Aminobenzyl Alcohols

| Substrate | Catalyst System | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminobenzyl alcohol | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%) | CH₃CN | Room Temp. | 2-Aminobenzaldehyde (B1207257) | 88% | nih.govd-nb.info |

| (2-Amino-5-methylphenyl)methanol | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%) | CH₃CN | Room Temp. | 2-Amino-5-methylbenzaldehyde | 90% | nih.gov |

| (2-Amino-5-chlorophenyl)methanol | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%) | CH₃CN | Room Temp. | 2-Amino-5-chlorobenzaldehyde (B1272629) | 85% | nih.govd-nb.info |

Reduction of the hydroxyl group is less common but can be achieved under specific conditions, typically involving catalytic hydrogenation, which would also affect other functional groups in the molecule.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic hydroxyl group is a poor leaving group (OH⁻). To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions, which converts the hydroxyl group into a water molecule, an excellent leaving group. libretexts.org The subsequent departure of water results in the formation of a benzylic carbocation. This carbocation is resonance-stabilized by the benzene ring, making the SN1 pathway favorable for secondary benzylic alcohols. libretexts.orgucalgary.ca The carbocation is then attacked by a nucleophile, such as a halide ion, to complete the substitution.

Reagents like thionyl chloride (SOCl₂) or hydrogen halides (HBr, HCl) are commonly used to replace the hydroxyl group with a halogen. unco.edu The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride and sulfur dioxide. For primary benzylic alcohols, the reaction may proceed via an SN2 mechanism. libretexts.org

Reactions Involving the Methylamino Group

The secondary amine functionality of the methylamino group allows for a range of reactions, including alkylation, acylation, and participation in cyclization and condensation reactions.

Alkylation and Acylation Mechanistic Pathways

Alkylation: The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by alkyl halides. This reaction is a nucleophilic aliphatic substitution, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org A significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation, as the resulting secondary or tertiary amine is often more nucleophilic than the starting amine. wikipedia.org To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary. psu.edunih.gov

Acylation: The methylamino group readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. chemguide.co.uklibretexts.org The mechanism is a nucleophilic addition-elimination reaction. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. chemguide.co.uksavemyexams.com This intermediate then collapses, eliminating a chloride ion and, after deprotonation of the nitrogen, yielding the stable N-methyl amide. chemguide.co.uk This reaction is often carried out in the presence of a base, such as pyridine (B92270) or in a two-phase system (Schotten-Baumann reaction), to neutralize the hydrogen chloride byproduct. wikipedia.org

Table 3: Representative Reactions of the Methylamino Group

| Reaction Type | Reagent | Base/Catalyst | Product Type |

|---|---|---|---|

| N-Alkylation | Ethyl Iodide | K₂CO₃ | Tertiary Amine |

| N-Acylation | Acetyl Chloride | Pyridine | N-Aryl-N-methylacetamide |

| N-Sulfonylation | Tosyl Chloride | NaOH | N-Aryl-N-methylsulfonamide |

Cyclization and Condensation Reactions

The ortho-relationship of the methylamino and hydroxymethyl groups on the benzene ring provides a template for intramolecular cyclization reactions to form various heterocyclic systems. For instance, 2-aminobenzyl alcohols are known precursors for the synthesis of quinolines and quinazolines. researchgate.net

One potential pathway involves the condensation of this compound with aldehydes or ketones. The initial reaction would likely involve the formation of an imine between the methylamino group and the carbonyl compound. wikipedia.org Subsequent intramolecular attack of the hydroxyl group onto the imine or a related intermediate could lead to the formation of a heterocyclic ring system. For example, condensation with a suitable carbonyl compound could lead to the formation of a 1,4-benzoxazine derivative. A study on the condensation of o-aminobenzyl alcohol with various aldehydes and ketones has shown the formation of such heterocyclic structures. acs.org

Furthermore, intramolecular redox cyclization reactions have been reported for related structures like 2-nitrobenzyl alcohol with benzylamine (B48309) to form cinnolines, suggesting the potential for complex cyclization cascades. nih.govrsc.org The presence of both a nucleophilic amine and an alcohol group in this compound makes it a versatile precursor for various annulation reactions to construct N-heterocycles. researchgate.net

Formation of Imine and Enamine Derivatives

The direct formation of imine or enamine derivatives from this compound is not a straightforward process, as the molecule contains a primary alcohol rather than an aldehyde or ketone. Consequently, a preliminary oxidation of the hydroxymethyl group to a formyl group is a requisite step.

Research on analogous 2-aminobenzyl alcohols has demonstrated that the selective oxidation to the corresponding 2-aminobenzaldehyde can be achieved under mild conditions, preserving the sensitive amino group. nih.gov A notable method involves a copper(I)-catalyzed system in the presence of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst and molecular oxygen as the terminal oxidant. nih.gov This chemoselective approach has been successfully applied to aminobenzyl alcohols bearing halogen substituents, indicating its suitability for the oxidation of this compound to 5-chloro-2-(methylamino)benzaldehyde (B12996344). nih.gov

Once the aldehyde is generated in situ, it can readily undergo condensation reactions:

Imine Formation: Reaction with a primary amine (R'-NH₂) under acid catalysis would lead to the formation of a Schiff base, or imine derivative.

Enamine Formation: Reaction with a secondary amine (R'₂NH), which lacks the necessary proton for final imine formation, would typically result in the formation of an enamine, provided there is an abstractable alpha-proton. However, with an aldehyde, this pathway is less common than with ketones.

Table 1: Representative Conditions for the Oxidation of 2-Aminobenzyl Alcohols

| Catalyst System | Oxidant | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| CuI / TEMPO / DMAP | O₂ (balloon) | CH₃CN | Room Temp. | Good to Excellent | nih.gov |

| Ag(I) / K₂S₂O₈ | K₂S₂O₈ | Aqueous Buffer | 40°C | - | rasayanjournal.co.in |

This table presents conditions used for the oxidation of analogous aminobenzyl alcohols, which are expected to be applicable to this compound.

Reactivity of the Chlorinated Aromatic Ring

The reactivity of the benzene ring in this compound is dictated by the electronic and steric influences of its three substituents: the methylamino group (-NHCH₃), the chloro group (-Cl), and the hydroxymethyl group (-CH₂OH).

Electrophilic Aromatic Substitution (EAS) Reactivity Patterns

Electrophilic attack on the aromatic ring is predominantly controlled by the most powerfully activating substituent, which in this case is the methylamino group. The activating and directing effects of the substituents are summarized below.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NHCH₃ | C2 | Strong +R, -I | Strongly Activating | Ortho, Para |

| -Cl | C5 | Weak -I, +R | Deactivating | Ortho, Para |

| -CH₂OH | C1 | Weak -I | Weakly Deactivating | Ortho, Para |

The methylamino group is a potent activating group due to the ability of its nitrogen lone pair to donate electron density into the ring via resonance (+R effect), stabilizing the cationic intermediate (the sigma complex) formed during the reaction. libretexts.org It directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself.

The para-position (C5) is blocked by the chlorine atom.

The ortho-position (C3) is sterically unhindered and electronically activated.

The other ortho-position (C1) is substituted with the hydroxymethyl group.

Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C3 position , which is ortho to the strongly activating methylamino group and meta to the deactivating chloro group.

Nucleophilic Aromatic Substitution under Activated Conditions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the chlorine atom). nih.gov These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack.

The aromatic ring of this compound lacks such activation. The primary substituent, the methylamino group, is strongly electron-donating, which destabilizes the intermediate required for SNAr. The hydroxymethyl group is only weakly deactivating. Consequently, direct displacement of the chlorine atom by a nucleophile via the standard SNAr addition-elimination mechanism is highly unfavorable under normal conditions.

For the reaction to proceed "under activated conditions," a different mechanism would be required. Potential, though speculative, pathways include:

Benzyne (B1209423) Mechanism: In the presence of an exceptionally strong base (e.g., sodium amide, NaNH₂), an elimination-addition reaction could occur via a benzyne intermediate. This would require the abstraction of a proton from a carbon adjacent to the chlorine (C4 or C6).

Catalytic Activation: Certain transition metal catalysts might facilitate nucleophilic substitution, although these reactions often fall under the category of cross-coupling (discussed next).

Functional Group Transformation: Chemical modification of the existing activating groups into withdrawing groups prior to substitution could activate the ring, but this would fundamentally alter the substrate.

Without specific literature precedent for this molecule, SNAr at the chloro position remains a challenging and unlikely transformation.

Metal-Catalyzed Cross-Coupling Reactions at the Haloaryl Position

The chlorine atom at C5 serves as a viable handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. wikipedia.orgwikipedia.org Aryl chlorides are generally less reactive than the corresponding bromides or iodides, but significant advances in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use routine. wikipedia.orgorganic-chemistry.org The functional groups present on the ring (-NHCH₃ and -CH₂OH) are generally tolerated by modern catalyst systems. researchgate.net

Key potential reactions include:

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester, R-B(OH)₂) to form a new carbon-carbon bond. wikipedia.orgfishersci.co.uk This is a highly versatile method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups.

Heck-Mizoroki Reaction: Coupling with an alkene (R-CH=CH₂) in the presence of a base would yield a substituted alkene, forming a new C-C bond at the C5 position. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction would form a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This would allow for the synthesis of a diamine derivative.

Sonogashira Coupling: Reaction with a terminal alkyne would install an alkynyl group at the C5 position.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂ / SPhos, XPhos | K₃PO₄, K₂CO₃ | organic-chemistry.orgfishersci.co.uk |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₃PO₄ | wikipedia.orgorganic-chemistry.org |

This table provides general conditions for coupling reactions involving aryl chlorides, which are applicable to the C-Cl bond in this compound.

Intramolecular Interactions and Their Influence on Reactivity

The spatial arrangement of the methylamino and hydroxymethyl groups on adjacent carbons allows for the formation of an intramolecular hydrogen bond (IMHB). This non-covalent interaction can occur between the hydroxyl proton and the amino nitrogen (O-H···N) or between the amino proton and the hydroxyl oxygen (N-H···O), creating a pseudo-six-membered ring structure. nih.govresearchgate.net

Studies on related 2-amino alcohol systems confirm that such IMHBs play a significant role in determining the conformational preferences and stability of the molecule. nih.govnih.gov The formation of an O-H···N bond is often favored in such systems. nih.gov

This intramolecular interaction has several important consequences for the molecule's reactivity:

Reduced Nucleophilicity of the Amine: Sequestration of the nitrogen's lone pair in the hydrogen bond can decrease its availability to act as a nucleophile or as a base.

Altered Acidity/Basicity: The IMHB can decrease the acidity of the hydroxyl proton while simultaneously decreasing the basicity of the nitrogen atom.

Conformational Locking: The hydrogen bond restricts the free rotation around the C1-C2 and C1-CH₂OH bonds, leading to a more rigid conformation. This can influence the accessibility of the reactive centers to external reagents. For a reaction to occur at either the alcohol or the amine, energy must often be expended to break this internal hydrogen bond.

Influence on Ring Reactivity: By affecting the electron-donating ability of the substituents, the IMHB can subtly modulate the electronic properties of the aromatic ring, though this effect is likely secondary to the primary electronic nature of the groups themselves.

Kinetic and Thermodynamic Parameters for Key Reaction Pathways

Specific kinetic and thermodynamic data for the reaction pathways of this compound are not extensively documented in the literature. However, data from closely related systems can provide valuable insights. A key reaction, as discussed, is the oxidation of the benzyl (B1604629) alcohol moiety.

A kinetic study on the silver(I)-catalyzed oxidation of the parent compound, o-aminobenzyl alcohol (OABAlc), by potassium persulfate provides a useful model. rasayanjournal.co.in The reaction was found to be first-order with respect to the substrate, the oxidant, and the catalyst. rasayanjournal.co.in

Table 4: Kinetic and Thermodynamic Parameters for the Oxidation of o-Aminobenzyl Alcohol

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Activation Energy (Eₐ) | 58.92 | kJ/mol | rasayanjournal.co.in |

| Enthalpy of Activation (ΔH‡) | 56.25 | kJ/mol | rasayanjournal.co.in |

| Entropy of Activation (ΔS‡) | -53.61 | J/(mol·K) | rasayanjournal.co.in |

| Free Energy of Activation (ΔG‡) | 73.43 | kJ/mol | rasayanjournal.co.in |

Data obtained for the Ag(I)-catalyzed oxidation of o-aminobenzyl alcohol at 40°C. rasayanjournal.co.in

The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is consistent with a bimolecular or termolecular reaction mechanism involving the substrate, oxidant, and catalyst. rasayanjournal.co.in

For other reaction pathways of this compound:

Electrophilic Aromatic Substitution: The rate-determining step is typically the initial attack of the electrophile on the aromatic ring, which involves a high activation energy due to the temporary disruption of aromaticity. The strongly activating -NHCH₃ group is expected to significantly lower this barrier compared to unsubstituted benzene.

Metal-Catalyzed Cross-Coupling: The kinetics of these multi-step catalytic cycles are complex. The rate-limiting step can vary but is often the initial oxidative addition of the aryl chloride to the Pd(0) complex or the final reductive elimination step. The choice of ligand on the palladium catalyst is crucial for modulating these rates.

Detailed quantitative studies would be required to establish the precise kinetic and thermodynamic profiles for each reaction specific to this compound.

Applications of 5 Chloro 2 Methylamino Phenyl Methanol in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Compound Synthesis

The strategic placement of amino and alcohol functionalities on the chlorinated benzene (B151609) ring of (5-Chloro-2-(methylamino)phenyl)methanol makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolines and benzodiazepines. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

A critical initial step in many of these synthetic routes is the oxidation of the primary alcohol in this compound to the corresponding ketone, yielding 5-Chloro-2-(methylamino)benzophenone (B138054) . This transformation can be achieved using various oxidizing agents. Once formed, this benzophenone (B1666685) is a key intermediate for cyclization reactions.

Synthesis of Quinolines and Quinazolines:

The synthesis of quinazoline (B50416) derivatives can be achieved through multicomponent reactions involving 2-aminobenzophenones. For instance, a ceric ammonium (B1175870) nitrate (B79036) (CAN)-TBHP catalyzed reaction between a 2-aminobenzophenone (B122507) and a benzylamine (B48309) can afford 2-aryl quinazolines in good yields. wikipedia.org The presence of electron-withdrawing or electron-donating groups on the benzylamine can influence the reaction yield. wikipedia.org Molecular iodine has also been utilized as a catalyst for the synthesis of quinazolines from 2-aminobenzophenones and benzylamines, employing oxygen as the oxidant in a transition-metal-free and solvent-free approach. wikipedia.org

Table 1: Examples of Reagents for Quinazoline Synthesis from 2-Aminobenzophenone Derivatives

| Catalyst/Reagent System | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN)/TBHP | Multicomponent Reaction | 2-Arylquinazolines | wikipedia.org |

Synthesis of Benzodiazepines:

This compound is a precursor for the synthesis of important benzodiazepines, such as diazepam. caymanchem.commedchemexpress.comgoogle.com The synthesis typically proceeds through the intermediate 5-Chloro-2-(methylamino)benzophenone . caymanchem.commedchemexpress.com This benzophenone can then undergo a series of reactions, including acylation and cyclization, to form the seven-membered diazepine (B8756704) ring system characteristic of benzodiazepines. For example, the synthesis of lorazepam involves a derivative of 2-amino-5-chlorobenzophenone (B30270) which undergoes reaction with hydroxylamine (B1172632) followed by chloroacetyl chloride and subsequent ring expansion with methylamine. wikipedia.org

Role in the Construction of Complex Organic Architectures

The bifunctional nature of this compound provides a platform for the construction of more complex organic architectures, including macrocycles. The amino and hydroxyl groups can be selectively reacted to build larger, cyclic structures.

While specific examples of macrocyclization directly employing this compound are not extensively documented in readily available literature, its structural motifs are found in precursors for such complex molecules. For instance, the synthesis of tricyclic nitrogen-containing heterocycles like dibenzazepines can be achieved from related 2-chloroaniline (B154045) derivatives. mit.edumit.edu The palladium-catalyzed condensation of 2-bromostyrene (B128962) and 2-chloroaniline derivatives yields diphenylamine (B1679370) intermediates that can be selectively cyclized to form 5-, 6-, or 7-membered heterocyclic systems. mit.edumit.edu This suggests the potential for this compound to be incorporated into similar precursors for complex heterocyclic systems.

Precursor in the Synthesis of Scaffolds for Material Science

The presence of reactive amine and hydroxyl functional groups makes this compound a potential monomer for the synthesis of functional polymers. frontiersin.orgnih.gov These polymers can be designed to have specific properties for applications in material science.

For example, the amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, or polyurethanes. The incorporation of the chloro- and methylamino-substituted phenyl ring into the polymer backbone would impart specific characteristics to the resulting material, such as altered solubility, thermal stability, and potential for post-polymerization modification. The development of functional polymers through methods like the Kabachnik-Fields reaction, which utilizes amines, highlights the potential for incorporating amine-containing monomers like this compound into advanced polymer structures. mdpi.com

Furthermore, building blocks with both amine and hydroxyl functionalities can be utilized in the synthesis of porous materials like metal-organic frameworks (MOFs). While direct use of this specific molecule in MOF synthesis is not widely reported, the general principle involves the coordination of organic linkers containing donor atoms to metal ions. mit.edursc.org The amino group of this compound could serve as a coordination site for metal ions.

Use in Ligand Design and Catalyst Development

The amino and hydroxyl groups of this compound, or the corresponding ketone functionality after oxidation, are ideal for the design of polydentate ligands for transition metal complexes. nih.govnih.gov These complexes can exhibit interesting catalytic properties.

Schiff Base Ligands:

Following oxidation to 5-Chloro-2-(methylamino)benzophenone , the ketone can undergo condensation with various primary amines to form Schiff base (imine) ligands. nih.govjetir.orgdergipark.org.tr These ligands, which contain a C=N bond, are well-known for their ability to coordinate with a wide range of metal ions, forming stable complexes. nih.gov The resulting metal complexes have applications in various catalytic transformations. rsc.orgjns.edu.af

Amino-Alcohol Ligands:

The parent molecule, this compound, can itself act as a bidentate ligand, coordinating to a metal center through the nitrogen of the methylamino group and the oxygen of the alcohol group. The nature of the substituent on the phenyl ring can influence the electronic properties of the metal center, thereby tuning the catalytic activity of the complex. nih.gov

Table 2: Potential Ligand Types Derived from this compound

| Precursor | Ligand Type | Coordination Sites | Potential Applications |

|---|---|---|---|

| This compound | Amino-alcohol | N, O | Catalysis, material synthesis |

Strategies for Chiral Pool Synthesis and Enantiomeric Resolution

This compound is a chiral molecule, as the benzylic carbon bearing the hydroxyl group is a stereocenter. The separation of its enantiomers or the enantioselective synthesis of one enantiomer is crucial for applications where stereochemistry is important, such as in the synthesis of chiral drugs.

Enantiomeric Resolution:

The resolution of racemic this compound can be achieved through several methods. One common approach is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers can then be separated by crystallization, followed by the removal of the chiral auxiliary to yield the pure enantiomers.

Another powerful technique for enantiomeric separation is chiral High-Performance Liquid Chromatography (HPLC) . rsc.orgnih.govresearchgate.netsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. nih.gov

Asymmetric Synthesis:

The enantioselective synthesis of this compound would involve the asymmetric reduction of the corresponding ketone, 5-Chloro-2-(methylamino)benzophenone . This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. While specific protocols for this exact molecule are not readily found, the principles of asymmetric synthesis are well-established for similar ketones.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Methylamino Phenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For (5-Chloro-2-(methylamino)phenyl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a wealth of information regarding its atomic connectivity, chemical environment of individual nuclei, and spatial relationships between atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted aromatic systems.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in assigning the protons on the aromatic ring by showing correlations between adjacent protons. It would also confirm the coupling between the benzylic protons of the methanol (B129727) group and the hydroxyl proton, as well as the coupling between the N-methyl protons and the amine proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would give a cross-peak, simplifying the interpretation of the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation and stereochemistry. In the case of this compound, NOESY could reveal through-space interactions between the N-methyl protons and the benzylic CH₂ protons, or between these groups and the aromatic protons, which would help to define the preferred conformation around the C-N and C-C bonds.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar structures. rsc.orgrsc.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~125.0 |

| C2 | - | ~148.0 |

| C3 | ~6.7 | ~112.0 |

| C4 | ~7.1 | ~129.0 |

| C5 | - | ~120.0 |

| C6 | ~7.0 | ~115.0 |

| CH₂OH | ~4.6 | ~64.0 |

| OH | Variable | - |

| NHCH₃ | Variable | - |

| NCH₃ | ~2.8 | ~30.0 |

Dynamic NMR for Conformational Analysis and Exchange Processes

The presence of rotatable single bonds (C-N and the C-C bond of the benzyl (B1604629) group) and the potential for proton exchange of the OH and NH protons suggest that this compound may exhibit dynamic behavior in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these processes. nih.gov For example, hindered rotation around the C-N bond due to steric interactions could lead to the observation of distinct conformers at low temperatures, which would coalesce into averaged signals at higher temperatures. The rate of this exchange can be quantified to determine the energy barrier to rotation. Similarly, the exchange rates of the hydroxyl and amine protons with the solvent or with each other can be studied.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) characterizes the compound in its crystalline form. hmdb.ca This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can provide information on the number of non-equivalent molecules in the asymmetric unit of the crystal, and on the local conformation and packing of the molecules in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. chemspider.com For this compound (C₈H₁₀ClNO), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be measured and compared with the calculated theoretical mass (171.0451 for the ³⁵Cl isotope). nih.gov

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for benzyl alcohols, which would result in the loss of a CH₂OH radical. libretexts.org

Loss of water: Dehydration is another typical fragmentation pathway for alcohols. libretexts.org

Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) from the methylamino group.

Ring fragmentation: Cleavage of the aromatic ring can also occur, though typically requires higher energy.

The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance ratio of approximately 3:1. libretexts.org

A hypothetical fragmentation table is presented below:

| m/z | Proposed Fragment |

| 171/173 | [C₈H₁₀ClNO]⁺ (Molecular Ion) |

| 154/156 | [C₈H₉ClN]⁺ (Loss of •OH) |

| 140/142 | [C₇H₇ClN]⁺ (Loss of •CH₂OH) |

| 126/128 | [C₆H₅ClN]⁺ (Loss of C₂H₅) |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. libretexts.org This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, and π-π stacking interactions between the aromatic rings, which govern the crystal packing. This information is crucial for understanding the physical properties of the solid material and for correlating the solid-state structure with the solution-state conformations observed by NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for functional group identification. spectrabase.comchemicalbook.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present. The O-H stretching vibration of the alcohol would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would be found in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the alcohol and the C-N stretching of the amine would be expected in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration would be observed at lower frequencies, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C-Cl stretch would be expected to be strong in the Raman spectrum.

A table of expected vibrational frequencies is provided below:

| Functional Group | Expected Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| N-H | Stretching | 3300-3500 (sharp) | Moderate |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-2970 | Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-O | Stretching | 1000-1250 | Moderate |

| C-N | Stretching | 1250-1350 | Moderate |

| C-Cl | Stretching | 600-800 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the substituted benzene (B151609) ring acts as the primary chromophore. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths and intensities of these absorptions provide valuable information about the electronic transitions and the effects of substituents on the aromatic system.

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the benzene ring. The presence of the chloro, methylamino, and hydroxymethyl substituents significantly influences the energy of these transitions. These substituents cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene.

The electronic spectrum of substituted anilines and related compounds has been a subject of interest for understanding potential energy surfaces and molecular structure in excited states. colostate.edu In general, aromatic compounds exhibit two main types of absorption bands in the UV region: the E-band (ethylenic) and the B-band (benzenoid). These bands arise from π → π* transitions. The presence of substituents with non-bonding electrons, such as the nitrogen in the methylamino group and the oxygen in the methanol and chloro groups, can also lead to n → π* transitions, which are typically weaker and may be obscured by the stronger π → π* absorptions.

The solvent in which the spectrum is recorded can also influence the positions of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to solvatochromic shifts. For instance, in a study of 2-chlorophenol, a related compound, the UV absorption spectrum showed shifts in λmax when measured in different solvents like methanol and DMSO. researchgate.net

Detailed Research Findings:

The expected electronic transitions for this compound in a non-polar solvent would likely show a primary absorption band (π → π*) around 240-260 nm and a secondary, less intense band around 280-300 nm, which is characteristic of substituted benzenes. The presence of the auxochromic methylamino group would be the dominant factor in determining the position of the main absorption band.

To illustrate the effect of substitution on the UV-Vis spectra of benzene derivatives, the following table presents data for related compounds.

| Compound | Solvent | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Transition Type |

| Benzene | Hexane | 254 | 204 | π → π* (B-band) |

| Aniline (B41778) | Water | 230, 280 | 8600, 1430 | π → π |

| Chlorobenzene | Ethanol (B145695) | 264, 271 | 224, 178 | π → π (B-band) |

| p-Chloroaniline | Ethanol | 240, 298 | 11220, 1585 | π → π* |

This table is illustrative and compiled from general literature values for analogous compounds to demonstrate substituent effects.

The conjugation effects in this compound arise from the interaction of the lone pairs on the nitrogen and chlorine atoms with the π-system of the benzene ring. This extended conjugation lowers the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in the observed bathochromic shifts compared to benzene.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

While this compound itself is not chiral, derivatives can be synthesized where the carbinol carbon becomes a stereocenter, leading to enantiomeric forms. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of such chiral molecules. yale.edu These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. yale.edu

Circular Dichroism (CD):

CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum is obtained only for chiral molecules that possess a chromophore absorbing in the spectral region of interest. beilstein-journals.org The resulting spectrum consists of positive or negative bands, known as Cotton effects. The sign and magnitude of the Cotton effect are highly sensitive to the absolute configuration and conformation of the molecule.

For a chiral derivative of this compound, the substituted benzene ring would serve as the chromophore. The electronic transitions observed in the UV-Vis spectrum would give rise to CD signals. The sign of the Cotton effect associated with a particular transition can often be correlated with the absolute configuration (R or S) of the stereocenter. This is often achieved by comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with theoretical calculations. The derivatization of secondary alcohols with a chromophoric reporter group is a common strategy to induce intense CD signals, facilitating stereochemical assignment. acs.org

Optical Rotatory Dispersion (ORD):

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve of a chiral molecule typically shows a plain curve far from an absorption band, where the rotation gradually increases or decreases with wavelength. amrita.edu In the region of an absorption band, the ORD curve exhibits anomalous behavior, characterized by a peak and a trough, which is also known as the Cotton effect. amrita.edu The point where the rotational value crosses the zero axis on an anomalous curve often corresponds to the λmax of the absorption band. amrita.edu

Both positive and negative Cotton effects can be observed in ORD, depending on the stereochemistry of the molecule. amrita.edu Like CD, ORD can be used to determine the absolute configuration of chiral molecules and to study conformational changes.

Detailed Research Findings:

Specific chiroptical data for chiral derivatives of this compound are not available in the public domain. However, the principles of CD and ORD spectroscopy are well-established for the stereochemical analysis of chiral secondary alcohols. acs.org

For a hypothetical chiral derivative, one would expect to observe Cotton effects in the CD and ORD spectra corresponding to the π → π* transitions of the substituted benzene chromophore. The sign of these Cotton effects would be indicative of the spatial arrangement of the substituents around the chiral center. For instance, empirical rules, such as the sector rules for aromatic chromophores, could potentially be applied to predict the sign of the Cotton effect based on the preferred conformation of the molecule.

The following table illustrates the type of data that would be obtained from a chiroptical analysis of a chiral derivative. The values are hypothetical and serve to demonstrate the principles.

| Spectroscopic Technique | Parameter | Expected Observation for a Chiral Derivative | Information Gained |

| Circular Dichroism (CD) | Wavelength of Cotton Effect (nm) | Corresponding to UV-Vis λmax | Identification of chiral transitions |

| Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Positive or negative peaks | Determination of absolute configuration, conformational analysis | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | Variation with wavelength | Confirmation of chirality |

| Cotton Effect | Anomalous curve with peak and trough | Determination of absolute configuration |

Computational Chemistry and Theoretical Studies of 5 Chloro 2 Methylamino Phenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing a detailed picture of the electron distribution and related molecular properties.

For (5-Chloro-2-(methylamino)phenyl)methanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and compute key electronic descriptors. rjpn.orgresearchgate.net These calculations yield information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. rjpn.org A smaller gap suggests higher reactivity.

Furthermore, these methods allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the methanol (B129727) group and the nitrogen of the methylamino group are expected to be electron-rich sites, while the hydrogen atoms of these groups would be electron-poor. Mulliken atomic charge distribution analysis provides a quantitative measure of the partial charge on each atom, confirming the qualitative picture from the MEP. rjpn.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.9 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| Mulliken Charge on O | -0.65 e | Indicates a nucleophilic site |

| Mulliken Charge on N | -0.48 e | Indicates a nucleophilic site |

Conformational Analysis and Exploration of Energy Landscapes

Studies on substituted benzyl (B1604629) alcohols have shown that intramolecular interactions, such as hydrogen bonds between the hydroxyl group and a nearby substituent, can significantly influence conformational preference. nih.govrsc.org For this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the nitrogen of the methylamino group.

By systematically rotating the key dihedral angles and calculating the potential energy at each point, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformers. The relative energies of these conformers, calculated using DFT or other high-level methods, indicate their relative populations at thermal equilibrium. rsc.org The most stable conformer is the one that will be predominantly present.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| Global Minimum | ~60° | 0.0 | Intramolecular H-bond (OH···N) |

| Local Minimum 1 | ~180° | 2.5 | Extended, no H-bond |

| Local Minimum 2 | ~-60° | 3.1 | Steric hindrance between groups |

| Transition State | ~0° | 5.8 | Eclipsed conformation |

Prediction of Reaction Mechanisms, Transition States, and Reaction Barriers

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For instance, the synthesis of this compound could involve the reaction of a corresponding aniline (B41778) derivative with formaldehyde (B43269). mdpi.com Theoretical calculations can map out the entire reaction coordinate, identifying intermediates and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction pathway, and its structure provides insight into the geometry of the bond-making and bond-breaking processes. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. mdpi.com A high barrier indicates a slow reaction, while a low barrier suggests a faster process.

For example, a proposed mechanism for the formation of a related compound, 4,4′-methylene diphenyl diamine, from aniline and formaldehyde was studied using high-level quantum chemical methods. mdpi.com A similar approach could be applied to model the synthesis of this compound, predicting the most plausible reaction pathway and identifying potential kinetic bottlenecks. mdpi.commdpi.com

Table 3: Hypothetical Calculated Activation Energies for a Key Reaction Step

| Reaction Step | Reactants | Product | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 4-Chloro-N-methylaniline + Formaldehyde | N-(5-chloro-2-hydroxymethyl)aniline intermediate | 15.2 |

Molecular Docking and Interaction Studies of Derived Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. While this compound itself may not be the final active molecule, its core structure can serve as a scaffold for designing derivatives with potential biological activity.

For example, derivatives based on the structurally related benzimidazole (B57391) scaffold have been extensively studied as potential antimicrobial and anticancer agents using molecular docking. tandfonline.comnih.govaip.orgresearchgate.net In a hypothetical study, derivatives of the this compound scaffold could be docked into the active site of a target enzyme. The docking algorithm samples various binding poses and scores them based on a scoring function, which estimates the binding affinity. ijpsr.com

The results of a docking study reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is crucial for optimizing the scaffold to improve its binding affinity and selectivity.

Table 4: Hypothetical Molecular Docking Results for a Derived Inhibitor

| Derived Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| (5-Chloro-2-(methylamino)benzoyl)piperidine | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, GLU81, PHE80 |

Quantitative Structure-Reactivity Relationships (QSAR) for Analogues

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, untested compounds.

For analogues of this compound, a QSAR study would begin by compiling a dataset of related molecules with measured activity (e.g., toxicity, enzyme inhibition). nih.govresearchgate.net For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional, topological, and quantum chemical descriptors that encode information about hydrophobicity (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and steric properties (e.g., molecular weight). researchgate.net

Using statistical methods like multiple linear regression or machine learning, a relationship is established between the descriptors and the observed activity. The resulting QSAR equation can then be used to predict the activity of new analogues based solely on their calculated descriptors, prioritizing the synthesis of the most promising candidates. oup.com

Table 5: Hypothetical QSAR Data for Analogues

| Analogue | LogP | LUMO Energy (eV) | Predicted Activity (IC50, µM) |

| Compound A | 2.1 | -0.75 | 10.5 |

| Compound B | 2.5 | -0.82 | 8.2 |

| Compound C | 1.8 | -0.69 | 15.1 |

| Compound D | 2.9 | -0.91 | 5.6 |

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including the solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a timescale of nanoseconds to microseconds.